molecular formula C18H28N2 B1479268 2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2098019-53-3

2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1479268
CAS No.: 2098019-53-3
M. Wt: 272.4 g/mol
InChI Key: KKFLVBXDWQRFCH-UHFFFAOYSA-N
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Description

The compound “2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The benzyl group attached to the pyrrole ring suggests that this compound might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information or an existing study on this compound, it’s difficult to provide an accurate analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Pyrrole rings, for example, can undergo electrophilic substitution reactions . The benzyl group might also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity .

Scientific Research Applications

Structural Analysis and Crystallography

Compounds structurally related to 2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole have been studied for their crystal structures. For instance, the crystal structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one and its comparison with related compounds provide insights into the planarity of substituted pyrrole rings, which is crucial for understanding their chemical behavior and reactivity (Dazie et al., 2017).

Polymer Science

Research on N-(2-tert-Butoxyethyl)pyrrole and its use in end-quenching TiCl4-catalyzed quasiliving isobutylene polymerizations highlights the compound's relevance in polymer science. Such studies explore the efficiency of end-capping processes and the potential to create polymers with specific terminal groups, which could be useful for developing new materials with tailored properties (Morgan & Storey, 2010).

Catalysis and Polymerization

Pyrrolyl-imine ligands, derived from related compounds, have been utilized in the synthesis of metal complexes that serve as catalysts for ethylene polymerization. These studies demonstrate the potential of such compounds in catalyzing important industrial polymerization processes, leading to materials with high utility and value (Matsui et al., 2004).

Luminescent Materials

Compounds with structures related to this compound have also been explored for their luminescent properties. For example, the study of polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit in the main chain revealed strong fluorescence and quantum yield, suggesting applications in optoelectronic devices and sensors (Zhang & Tieke, 2008).

Mechanism of Action

The mechanism of action would depend on the application of this compound. For instance, if it’s used in medicinal chemistry, the mechanism of action would refer to how the compound interacts with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling, storage, and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions for this compound could involve exploring its potential applications, studying its reactivity with various reagents, or investigating its biological activity .

Properties

IUPAC Name

5-benzyl-4-tert-butyl-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2/c1-18(2,3)17-16-13-19(4)11-15(16)12-20(17)10-14-8-6-5-7-9-14/h5-9,15-17H,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFLVBXDWQRFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C2CN(CC2CN1CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 2
2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
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2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 4
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2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 5
2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 6
2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole

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